Allatostatin II

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

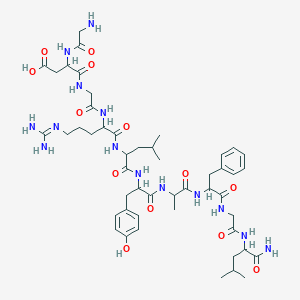

2D Structure

Properties

Molecular Formula |

C49H74N14O13 |

|---|---|

Molecular Weight |

1067.2 g/mol |

IUPAC Name |

3-[(2-aminoacetyl)amino]-4-[[2-[[1-[[1-[[1-[[1-[[1-[[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C49H74N14O13/c1-26(2)18-33(42(51)70)59-40(67)25-55-44(72)35(20-29-10-7-6-8-11-29)61-43(71)28(5)57-47(75)36(21-30-13-15-31(64)16-14-30)63-48(76)34(19-27(3)4)62-46(74)32(12-9-17-54-49(52)53)58-39(66)24-56-45(73)37(22-41(68)69)60-38(65)23-50/h6-8,10-11,13-16,26-28,32-37,64H,9,12,17-25,50H2,1-5H3,(H2,51,70)(H,55,72)(H,56,73)(H,57,75)(H,58,66)(H,59,67)(H,60,65)(H,61,71)(H,62,74)(H,63,76)(H,68,69)(H4,52,53,54) |

InChI Key |

WGQGYYOXEWOITJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Allatostatin C: A Comprehensive Technical Guide on Peptide Sequence, Structure, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a diverse family of neuropeptides found in insects and other arthropods that play crucial roles in regulating a wide array of physiological processes. Among these, Allatostatin C (AST-C) stands out for its conserved structure and significant inhibitory functions, particularly in juvenile hormone synthesis, feeding behavior, and circadian rhythms.[1] This technical guide provides an in-depth exploration of the peptide sequence, structure, and signaling pathways of Allatostatin C, tailored for researchers, scientists, and professionals in drug development. Allatostatin C and its receptors represent potential targets for the development of novel insecticides.[1]

Allatostatin C Peptide Sequence and Structure

The Allatostatin C peptide is characterized by a highly conserved sequence across various insect species, highlighting its essential biological functions.[2] The primary structure of AST-C typically consists of a 15-amino acid peptide chain. A key feature of its structure is a disulfide bridge formed between two cysteine residues, which is crucial for its biological activity.[3][4]

The representative peptide sequence for Allatostatin C is:

{pGlu}-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe

A disulfide bridge is present between the cysteine residues at positions 7 and 14. The C-terminal pentapeptide sequence, Pro-Ile-Ser-Cys-Phe (PISCF), is a hallmark of Allatostatin C and is critical for receptor recognition and binding. In some species, a paralog of the Ast-C gene, named Ast-CC, has been identified, which is predicted to produce a similar peptide called allatostatin double C (ASTCC).

| Species | Peptide Sequence | Modifications |

| Manduca sexta (Tobacco hornworm) | pGlu-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | N-terminal pyroglutamate, C-terminal amidation, Disulfide bridge (Cys7-Cys14) |

| Drosophila melanogaster (Fruit fly) | pGlu-Val-Arg-Tyr-Arg-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | N-terminal pyroglutamate, C-terminal amidation, Disulfide bridge (Cys7-Cys14) |

| Scylla paramamosain (Mud crab) | Gln-Ile-Arg-Tyr-His-Gln-Cys-Tyr-Phe-Asn-Pro-Ile-Ser-Cys-Phe-OH | Disulfide bridge (Cys7-Cys14) |

Allatostatin C Receptors and Signaling Pathways

Allatostatin C exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily Allatostatin C Receptor 1 (AstC-R1) and Allatostatin C Receptor 2 (AstC-R2). These receptors are homologous to the mammalian somatostatin, galanin, and opioid receptor families. Upon ligand binding, the AstC receptors typically couple to Gαi/o subunits, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This inhibitory signaling cascade is central to the physiological roles of AST-C.

Experimental Protocols

Receptor Activation Assays

1. Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) Assays:

These methods are employed to investigate the interaction between the AstC receptor and downstream effector proteins, such as G proteins and β-arrestin.

-

Objective: To determine which G protein subtypes (e.g., Gαi/o, Gαs, Gαq) are activated by the AstC receptor upon ligand binding and to measure the kinetics of this interaction.

-

Methodology:

-

HEK293T cells are co-transfected with plasmids encoding the AstC receptor fused to a fluorescent protein (e.g., YFP) and G protein subunits or β-arrestin fused to a complementary bioluminescent or fluorescent protein (e.g., CFP or a luciferase).

-

Transfected cells are cultured and then stimulated with varying concentrations of synthetic Allatostatin C peptide.

-

The FRET or BRET signal is measured using a plate reader. An increase or decrease in the signal indicates the proximity of the receptor and the effector protein, signifying activation.

-

Dose-response curves are generated to calculate EC50 values.

-

2. Cyclic AMP (cAMP) Measurement Assay:

This assay directly quantifies the functional consequence of AstC receptor activation, which is often the inhibition of cAMP production.

-

Objective: To measure the change in intracellular cAMP levels in response to AstC stimulation.

-

Methodology:

-

Cells expressing the AstC receptor (e.g., HEK293T or CHO cells) are treated with forskolin, an adenylyl cyclase activator, to induce a high basal level of cAMP.

-

The cells are then incubated with different concentrations of Allatostatin C peptide.

-

Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA-based).

-

The reduction in cAMP levels is used to determine the inhibitory effect of AST-C and to calculate IC50 values.

-

Quantitative Data

The following table summarizes key quantitative data from various studies on Allatostatin C and its receptors.

| Receptor | Ligand | Cell Line | Assay Type | Parameter | Value | Reference |

| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi1 activation) | EC50 | 0.05 nM | |

| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi2 activation) | EC50 | 0.05 nM | |

| T. pityocampa AstR-C | AST-C | HEK-TSA | FRET (Gαi3 activation) | EC50 | 0.05 nM | |

| Scylla paramamosain AST-CR | ScypaAST-CCC | CHO-K1 | cAMP | IC50 | 6.683 nM | |

| Aplysia AstC-R | Aplysia AstC (with disulfide bridge) | CHO | IP1 accumulation | EC50 | Lowest | |

| Aplysia AstC-R | Aplysia AstC (without disulfide bridge) | CHO | IP1 accumulation | EC50 | Highest |

Conclusion

Allatostatin C is a highly conserved neuropeptide with significant inhibitory roles in arthropod physiology. Its well-defined peptide sequence, characterized by a critical disulfide bridge and a conserved C-terminal motif, allows for specific interaction with its G protein-coupled receptors. The activation of these receptors, primarily through a Gαi/o-mediated pathway, leads to the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels. The detailed understanding of the AST-C signaling system, supported by robust experimental methodologies, provides a solid foundation for further research and the development of targeted pest control agents. The homology to the mammalian somatostatin system also suggests a deep evolutionary conservation of this signaling module.

References

- 1. Allatostatin - Wikipedia [en.wikipedia.org]

- 2. sdbonline.org [sdbonline.org]

- 3. Frontiers | A Possible Role of Allatostatin C in Inhibiting Ecdysone Biosynthesis Revealed in the Mud Crab Scylla paramamosain [frontiersin.org]

- 4. Identification of an allatostatin C signaling system in mollusc Aplysia - PMC [pmc.ncbi.nlm.nih.gov]

Allatostatin II signaling pathway

An In-depth Technical Guide to the Allatostatin C Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allatostatins (ASTs) are a pleiotropic family of neuropeptides found in arthropods that were initially identified as inhibitors of juvenile hormone (JH) synthesis.[1] Based on structural differences, they are categorized into A-, B-, and C-types.[2] Allatostatin C (AST-C) is of particular interest due to its structural and functional homology to vertebrate somatostatin.[3][4] It is characterized by a conserved C-terminal pentapeptide sequence, P-I-S-C-F, and a disulfide bridge that is crucial for its biological activity.[2]

Activation of the AST-C signaling pathway regulates a wide array of critical physiological processes in insects, including developmental timing, metabolic homeostasis, feeding behavior, immunity, and reproduction. The cognate receptor for AST-C, a G protein-coupled receptor (GPCR), represents a promising target for the development of novel and specific insecticides. This guide provides a comprehensive technical overview of the AST-C signaling pathway, including its core components, mechanism of action, quantitative parameters, and key experimental methodologies.

Core Components of the Pathway

Allatostatin C (AST-C) Peptide

The AST-C peptide is the endogenous ligand that initiates the signaling cascade. It is distinguished from other allatostatin families by two cysteine residues that form an intramolecular disulfide bridge, a feature essential for high-affinity receptor binding and activation. The peptide is expressed predominantly in the central nervous system and in enteroendocrine cells of the gastrointestinal system.

Allatostatin C Receptor (AST-CR)

The AST-C receptor (AST-CR) is a Rhodopsin-like (Class A) G protein-coupled receptor. In some species, such as the mosquito Aedes aegypti, multiple paralogs of the receptor exist (e.g., AeAS-CrA and AeAS-CrB), which may mediate the pleiotropic effects of AST-C through differential tissue expression and binding affinities. The receptor possesses the canonical seven-transmembrane domain structure and is activated upon binding the AST-C peptide in an orthosteric pocket. The N-terminus and the third extracellular loop of the receptor are critical for ligand binding.

The Signaling Cascade

The AST-C signaling pathway is primarily inhibitory and involves coupling to specific heterotrimeric G proteins, leading to the modulation of intracellular second messenger levels and the recruitment of regulatory proteins.

G Protein Coupling

Upon ligand binding, the AST-CR undergoes a conformational change that facilitates its coupling to and activation of Gαi/o subtype G proteins. This has been demonstrated using Förster Resonance Energy Transfer (FRET) biosensors, where AST-C stimulation leads to a decrease in FRET signal between fluorescently tagged Gαi and Gβγ subunits, indicating their dissociation and thus, G protein activation. All three Gαi isoforms (Gαi1, Gαi2, Gαi3) have been shown to couple to the receptor.

Downstream Effectors

Activation of the Gαi/o pathway by AST-CR initiates several downstream events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. This is a hallmark of AST-C signaling and is often used to functionally characterize the receptor.

-

β-Arrestin Recruitment: Following activation and phosphorylation, the AST-CR can also recruit β-arrestin. This interaction is important for receptor desensitization, internalization, and potentially for initiating G protein-independent signaling pathways. This recruitment typically occurs at slightly higher ligand concentrations (nanomolar range) compared to G protein activation (sub-nanomolar range).

-

Calcium Mobilization: While the primary pathway is through Gαi/o, some studies have utilized calcium mobilization assays to screen for receptor activity. This suggests a potential, though less characterized, link to Gαq-mediated pathways or βγ-subunit-mediated activation of phospholipase C (PLC), which would lead to an increase in intracellular calcium.

// Pathway connections AST_C -> AST_CR [label=" Binds", color="#202124"]; AST_CR -> G_protein [label=" Activates", color="#4285F4"]; G_protein -> G_alpha [label=" Dissociates", style=dashed, color="#5F6368"]; G_protein -> G_beta_gamma [style=dashed, color="#5F6368"]; G_alpha -> AC [label=" Inhibits", arrowhead=tee, color="#EA4335"]; AC -> cAMP [arrowhead=none, style=dashed, color="#5F6368"]; ATP -> AC [style=dashed, color="#202124"]; cAMP -> Response [arrowhead=tee, color="#EA4335"]; AST_CR -> Beta_Arrestin [label=" Recruits", style=dashed, color="#FBBC05"]; Beta_Arrestin -> Internalization [color="#FBBC05"];

} // Caption: Allatostatin C (AST-C) signaling pathway overview.

Allatostatin C (AST-C) signaling pathway overview.

Quantitative Data

The functional characterization of the AST-C pathway has yielded quantitative data on receptor activation, downstream signaling events, and binding affinities.

Table 1: Receptor Activation & Downstream Signaling Events

| Species / System | Ligand | Assay Type | Parameter | Value | Reference(s) |

| Thaumetopoea pityocampa | AST-C | G Protein Activation (FRET) | EC₅₀ | Sub-nanomolar | |

| Thaumetopoea pityocampa | AST-C | β-Arrestin 2 Recruitment (BRET) | EC₅₀ | 37 nM | |

| Scylla paramamosain | ScypaAST-CCC | cAMP Inhibition | IC₅₀ | 6.683 nM | |

| Thaumetopoea pityocampa | Synthetic Agonist D074-0013 | TGF-α Shedding (GPCR Activation) | EC₅₀ | 1.421 µM | |

| Aedes aegypti | AST-C | Calcium Mobilization (FLIPR) | EC₅₀ | Nanomolar range |

Table 2: Binding Affinity & Kinetics

| Species / System | Ligand | Method | Parameter | Value | Reference(s) |

| Thaumetopoea pityocampa | AST-C | Molecular Dynamics (MM/GBSA) | ΔG (Binding Free Energy) | -147.92 ± -15.88 kcal/mol | |

| Thaumetopoea pityocampa | Synthetic Agonist J100-0311 | Molecular Dynamics (MM/GBSA) | ΔG (Binding Free Energy) | -101.37 ± 10.41 kcal/mol | |

| Thaumetopoea pityocampa | AST-C (1 nM) | FRET Kinetics | G Protein Recruitment Time | ~4.7 seconds | |

| Thaumetopoea pityocampa | AST-C (1 nM) | FRET Kinetics | G Protein Activation Time | ~6.2 seconds |

Experimental Protocols & Workflows

Detailed methodologies are crucial for studying the AST-C signaling pathway. Below are protocols for key assays used in its characterization.

G Protein Activation Assay using FRET

This assay directly measures the activation of a specific G protein subtype by the receptor upon ligand stimulation.

Methodology:

-

Cell Culture & Transfection: Human Embryonic Kidney (HEK293T) cells are transiently co-transfected with plasmids encoding the AST-C receptor and a FRET-based G protein biosensor (e.g., Gαi2 tagged with mVenus and Gγ2 tagged with mTurquoise2).

-

Cell Seeding: 24 hours post-transfection, cells are seeded into black-bottom 96-well plates.

-

Assay Preparation: 24 hours after seeding, the growth medium is replaced with a Hanks' Balanced Salt Solution (HBSS).

-

FRET Measurement: The plate is placed in a fluorescence plate reader (e.g., Synergy Neo2) equipped with appropriate filters for the FRET pair (e.g., 420/50 nm excitation, 485/20 nm emission for donor, 540/25 nm for FRET).

-

Baseline Reading: A basal FRET ratio is measured for 5-10 minutes to establish a stable baseline.

-

Ligand Stimulation: AST-C peptide, diluted in HBSS to 10x the final concentration, is added to the wells. A buffer-only control is also included.

-

Post-Stimulation Reading: The FRET ratio is recorded immediately after ligand addition. G protein activation is observed as a decrease in the FRET signal.

-

Data Analysis: The change in FRET ratio is calculated and plotted against ligand concentration. Data are fitted to a dose-response curve to determine the EC₅₀ value.

Workflow for a FRET-based G protein activation assay.

cAMP Accumulation Inhibition Assay

This assay quantifies the inhibitory effect of AST-C signaling on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Seed cells stably or transiently expressing the AST-CR into a multi-well plate and grow to confluency.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.

-

Stimulation: Treat the cells with a constant concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the AST-C peptide. This will establish a stimulated level of cAMP that can then be inhibited by the Gαi-coupled receptor.

-

Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Measurement: Quantify the cAMP concentration in the cell lysates using a commercially available assay kit, such as an ELISA-based or HTRF (Homogeneous Time-Resolved Fluorescence) kit.

-

Data Analysis: Plot the measured cAMP concentration against the logarithm of the AST-C concentration. Fit the data to an inhibitory dose-response curve to determine the IC₅₀ value.

Workflow for a cAMP accumulation inhibition assay.

Calcium Mobilization Assay

This high-throughput assay measures changes in intracellular calcium concentration upon receptor activation.

Methodology:

-

Cell Culture: Seed cells expressing the AST-CR (often co-transfected with a promiscuous G protein like Gα₁₆ to couple the receptor to the calcium pathway) onto black-walled, clear-bottom 96- or 384-well plates.

-

Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Pluronic F-127 may be included to aid in dye solubilization.

-

Washing: Gently wash the cells with buffer to remove excess extracellular dye.

-

Assay Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FDSS).

-

Baseline Reading: Record a stable baseline fluorescence signal for each well.

-

Ligand Addition: Use the instrument's integrated fluidics to add the AST-C peptide (or antagonist/modulator) to the wells while continuously recording fluorescence.

-

Data Acquisition: Monitor the change in fluorescence intensity over time. An increase in fluorescence corresponds to a rise in intracellular calcium.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity or the area under the curve. Plot the response against ligand concentration to determine the EC₅₀ for agonists or IC₅₀ for antagonists.

Workflow for a fluorescence-based calcium mobilization assay.

Conclusion and Future Directions

The Allatostatin C signaling pathway is a critical inhibitory neuropeptide system in arthropods, playing a central role in regulating development, metabolism, and reproduction. Its primary mechanism involves the AST-CR, a GPCR that couples to Gαi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels. The conservation of this pathway and its homology to the vertebrate somatostatin system underscore its fundamental biological importance. For drug development professionals, the AST-CR's specificity to invertebrates makes it an attractive target for creating next-generation pesticides with minimal off-target effects. Future research should focus on elucidating the crystal structure of the AST-CR to facilitate structure-based drug design, further exploring the potential for G protein-independent signaling via β-arrestin, and mapping the pathway's complex interactions with other neuroendocrine systems.

References

Unveiling the Allatostatin C Receptor: A Technical Guide to Identification, Cloning, and Functional Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and critical data associated with the identification, cloning, and functional characterization of the Allatostatin C (AST-C) receptor. AST-C, a neuropeptide analogous to vertebrate somatostatin, plays a crucial role in regulating various physiological processes in invertebrates, including juvenile hormone biosynthesis, feeding behavior, and circadian rhythms.[1][2][3] Its cognate receptor, a G protein-coupled receptor (GPCR), represents a promising target for the development of novel and specific insecticides.[4][5]

Core Concepts and Significance

Allatostatins are a diverse group of neuropeptides in arthropods that were initially identified for their role in inhibiting the synthesis of juvenile hormone. Based on their primary structures, they are classified into three main types: A, B, and C. Allatostatin C is distinguished by a conserved disulfide bridge, which is essential for its biological activity. The AST-C signaling system is of significant interest due to its homology with the mammalian somatostatin system, suggesting a deep evolutionary conservation of this signaling pathway. The identification and characterization of AST-C receptors are pivotal for understanding their physiological roles and for developing targeted pest control strategies.

Quantitative Data Summary

The functional characterization of AST-C receptors across different species has yielded valuable quantitative data on their activation by various ligands. The following tables summarize key parameters such as EC50 and IC50 values obtained from functional assays.

| Species | Receptor | Ligand | Assay Type | EC50/IC50 | Reference |

| Aplysia californica | AstC-R | Aplysia AstC | IP1 Accumulation | Lowest EC50 (specific value not stated) | |

| Aplysia californica | AstC-R | Aplysia AstC (without disulfide bridge) | IP1 Accumulation | Highest EC50 (specific value not stated) | |

| Thaumetopoea pityocampa | AstR-C | AST-C | Gαi1 Activation (FRET) | 0.05 nM | |

| Thaumetopoea pityocampa | AstR-C | AST-C | Gαi2 Activation (FRET) | 0.05 nM | |

| Thaumetopoea pityocampa | AstR-C | AST-C | Gαi3 Activation (FRET) | 0.05 nM | |

| Thaumetopoea pityocampa | AstR-C | AST-C | β-arrestin Recruitment (FRET) | Nanomolar range | |

| Carausius morosus | AlstRC | AST-C | β-arrestin2 Recruitment (FRET) | pEC50 = 6.82 ± 0.05 | |

| Scylla paramamosain | C-type ASTs receptor | ScypaAST-CCC | Functional Assay | IC50 = 6.683 nM | |

| Aedes aegypti | AeAS-CrA & AeAS-CrB | Allatostatin-C | Calcium Transients (FLIPR) | Nanomolar range |

Experimental Protocols

This section details the methodologies for the key experiments involved in the identification, cloning, and functional analysis of AST-C receptors.

Receptor Identification and Cloning

The initial step in characterizing the AST-C signaling system is the identification and cloning of the receptor gene.

a. Bioinformatic Identification of Candidate Receptor Sequences:

-

Utilize known AST-C receptor sequences from other species as queries for BLAST searches against genomic or transcriptomic databases of the target organism.

-

Employ degenerate PCR primers designed from conserved regions of known AST-C receptors to amplify a fragment of the putative receptor gene.

b. Molecular Cloning Workflow:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from relevant tissues (e.g., brain, corpora allata, gut) where the receptor is likely expressed. Synthesize first-strand cDNA using reverse transcriptase.

-

PCR Amplification: Perform PCR using specific primers designed based on the candidate sequence to amplify the full-length open reading frame (ORF) of the receptor.

-

Cloning and Sequencing: Ligate the PCR product into a suitable cloning vector (e.g., pGEM-T Easy). Transform the vector into competent E. coli cells. Select positive clones and sequence the inserted DNA to confirm the receptor sequence.

Functional Characterization

Once the receptor is cloned, its function is characterized through various in vitro and cell-based assays.

a. Heterologous Expression:

-

Subclone the receptor's ORF into an expression vector suitable for mammalian cells (e.g., HEK293, CHO cells).

-

Transfect the expression construct into the host cells.

b. Ligand Binding and Receptor Activation Assays:

-

Inositol Monophosphate (IP1) Accumulation Assay:

-

Transfect cells with the receptor construct.

-

Incubate the cells with varying concentrations of AST-C peptides.

-

Lyse the cells and measure the accumulation of IP1 using a commercially available kit (e.g., HTRF). This assay is suitable for Gq-coupled receptors.

-

-

Förster/Bioluminescence Resonance Energy Transfer (FRET/BRET) Assays: These assays are used to monitor G-protein activation and β-arrestin recruitment in real-time.

-

Co-transfect cells with the receptor fused to a fluorescent protein (e.g., YFP) and a biosensor for the signaling molecule of interest (e.g., G-protein or β-arrestin) fused to a complementary fluorescent protein (e.g., CFP).

-

Stimulate the cells with the ligand.

-

Measure the change in FRET or BRET signal, which indicates the interaction between the receptor and the signaling molecule.

-

-

Calcium Imaging (FLIPR): For receptors that signal through the Gq pathway, activation leads to an increase in intracellular calcium.

-

Load receptor-expressing cells with a calcium-sensitive fluorescent dye.

-

Use a Fluorometric Imaging Plate Reader (FLIPR) to measure the change in fluorescence upon stimulation with the ligand.

-

-

cAMP Assays: For receptors coupled to Gi or Gs, changes in intracellular cAMP levels can be measured.

-

Stimulate receptor-expressing cells with the ligand.

-

Measure cAMP levels using methods like GloSensor cAMP Assay or competitive immunoassays.

-

Signaling Pathways

AST-C receptors are members of the GPCR superfamily and primarily couple to inhibitory G-proteins of the Gαi/o subtype. Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of the G-protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. The βγ subunits can modulate the activity of other downstream effectors. Furthermore, AST-C receptor activation can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. In some cellular contexts, coupling to Gαq can occur, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol phosphates and intracellular calcium.

Conclusion and Future Directions

The identification and cloning of Allatostatin C receptors have significantly advanced our understanding of invertebrate neuroendocrinology. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers entering this field. Future research should focus on the structural biology of the AST-C receptor to facilitate structure-based drug design. Furthermore, exploring the diversity of AST-C signaling in a wider range of invertebrate species will be crucial for developing broad-spectrum yet environmentally safe pest management strategies. The continued investigation of this receptor family holds immense potential for both fundamental science and applied agricultural and veterinary research.

References

An In-depth Guide to Allatostatin II Gene Expression and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene expression profile of Allatostatin II, a member of the broader Allatostatin A (AstA) family of neuropeptides. Allatostatins are pleiotropic hormones in invertebrates that regulate a wide array of physiological processes, including the inhibition of juvenile hormone (JH) synthesis, feeding behavior, and gut motility.[1][2][3] Their critical roles in insect physiology make them significant targets for the development of novel insecticides and therapeutic agents.[2][4] This document details their tissue-specific expression, the signaling pathways they activate, and the experimental methodologies used for their study.

Quantitative Gene Expression Profile of Allatostatins

The tissue-specific expression level of allatostatin peptides and their receptors is fundamental to understanding their diverse biological functions. Quantitative analysis reveals where these signaling molecules are synthesized and where they exert their effects.

Table 1: Relative Expression of Allatostatin A (AstA) and its Receptor (AstA-R) in the Spider Parasteatoda tepidariorum

This table summarizes the relative mRNA expression levels of the Allatostatin A peptide (PtASTA) and its receptor (PtASTA-R) in various tissues of adult female spiders. Data is derived from quantitative real-time PCR (qRT-PCR) analysis.

| Tissue | Gene | Relative Expression Level (Mean ± SD) |

| Neuroendocrine & Nervous System (NS) | PtASTA | High |

| PtASTA-R | High | |

| Ovaries (OV) | PtASTA | Moderate |

| PtASTA-R | Low | |

| Midgut Glands & Midgut (MG) | PtASTA | Low |

| PtASTA-R | Moderate | |

| Integument (INT) | PtASTA | Very Low |

| PtASTA-R | Very Low | |

| Hindgut (HG) | PtASTA | Low |

| PtASTA-R | Moderate |

Note: Qualitative descriptions are based on the graphical data presented in the source, which indicates significant differences in expression across tissues.

Table 2: Tissue-Specific Expression of Allatostatin C (AstC) in the Chinese White Pine Beetle Dendroctonus armandi

This table shows the relative expression of the Allatostatin C gene (DaAST) in different tissues of D. armandi. Allatostatin C represents a different family from Allatostatin A/II but is also a key regulator of juvenile hormone.

| Tissue | Relative Expression of DaAST |

| Head | High |

| Gut | High |

| Malpighian Tubules | Moderate |

| Fat Body | Low |

| Epidermis | Low |

Note: Expression levels are qualitatively summarized from the study, which identified the head and gut as primary expression sites.

Across many insect species, Allatostatin A peptides and their receptors are predominantly expressed in the central nervous system, the midgut, and in some cases, the reproductive organs. This "brain-gut peptide" distribution is consistent with their roles in neuromodulation, feeding, and digestion.

Allatostatin Signaling Pathways

Allatostatins exert their effects by binding to specific G-protein coupled receptors (GPCRs). The Allatostatin A receptor (AstA-R), which binds this compound, is evolutionarily related to the mammalian galanin and somatostatin receptor families. Activation of these receptors initiates intracellular signaling cascades that mediate the final physiological response.

Upon binding of an Allatostatin A peptide like this compound, the receptor activates an associated G-protein complex. This leads to the modulation of effector enzymes, altering the concentration of intracellular second messengers such as cyclic AMP (cAMP) and calcium ions (Ca2+). These changes ultimately orchestrate the cellular activities that result in the observed physiological effects, such as the inhibition of hormone synthesis in the corpora allata or reduced muscle contractions in the gut.

Experimental Protocols

Accurate quantification of gene expression is critical for understanding the roles of Allatostatins. Below are detailed methodologies for key experiments.

qRT-PCR is the most common method for quantifying gene expression levels in specific tissues.

-

Tissue Dissection and RNA Extraction: Tissues of interest are carefully dissected from the organism. Total RNA is then extracted using methods like TRIzol reagent or commercial column-based kits, which lyse cells and separate RNA from DNA and proteins.

-

RNA Quality Control: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). Integrity is checked via gel electrophoresis to ensure the ribosomal RNA bands are sharp and intact.

-

cDNA Synthesis: The extracted mRNA is converted into more stable complementary DNA (cDNA) using a reverse transcriptase enzyme. This cDNA serves as the template for the qPCR reaction.

-

Quantitative PCR: The qPCR is performed in a thermal cycler. The reaction mixture includes the cDNA template, primers specific to the allatostatin gene, DNA polymerase, and a fluorescent dye (like SYBR Green) or a fluorescently labeled probe (TaqMan) that reports the amount of amplified DNA in real-time.

-

Data Analysis: The expression of the target gene is typically normalized to one or more stably expressed reference (housekeeping) genes. The relative quantification is often calculated using the 2-ΔΔCt method, which compares the cycle threshold (Ct) values of the target gene and reference genes across different samples.

For higher throughput and multiplexing capabilities, the QuantiGene™ 2.0 assay offers an alternative to qRT-PCR. This method uses branched DNA (bDNA) technology for signal amplification rather than target amplification, directly measuring RNA transcripts.

-

Principle: Cells are lysed to release RNA. The target RNA is captured by specific probes linked to magnetic beads. A cascade of hybridization events builds a "tree" of branched DNA molecules, which is then bound by a fluorescent reporter.

-

Advantages: Avoids enzymatic reactions like reverse transcription and PCR, reducing potential biases. It is well-suited for multiplexing, allowing for the simultaneous analysis of up to 80 target RNAs in a single sample.

To confirm the function of the allatostatin gene, RNA interference (RNAi) can be employed to silence its expression.

-

dsRNA Synthesis: Double-stranded RNA (dsRNA) molecules corresponding to a segment of the allatostatin gene are synthesized in vitro.

-

dsRNA Delivery: The dsRNA is introduced into the organism, typically via microinjection.

-

Gene Silencing: Inside the cell, the dsRNA is processed by the Dicer enzyme into small interfering RNAs (siRNAs). These siRNAs guide the RNA-induced silencing complex (RISC) to degrade the target allatostatin mRNA, preventing its translation into a functional peptide.

-

Phenotypic Analysis: The physiological or behavioral consequences of the gene knockdown are observed. For example, silencing an allatostatin gene that inhibits JH synthesis could lead to elevated JH levels and associated developmental or reproductive changes.

References

- 1. usbio.net [usbio.net]

- 2. Allatostatin - Wikipedia [en.wikipedia.org]

- 3. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovering allatostatin type-C receptor specific agonists - PMC [pmc.ncbi.nlm.nih.gov]

Allatostatin II: An In-depth Technical Guide to a Potent Neuropeptide Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a significant family of neuropeptides found in insects and other invertebrates that play a crucial role in regulating a wide array of physiological processes. Among these, Allatostatin II (AST-II), a member of the Allatostatin-A (AST-A) family, has garnered considerable attention for its potent inhibitory effects, most notably on the biosynthesis of juvenile hormone (JH). Juvenile hormone is essential for insect development, reproduction, and metabolism, making its regulatory pathways, including inhibition by allatostatins, a prime target for the development of novel and specific insect control agents.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its structure, biological activity, signaling pathways, and detailed experimental protocols for its study.

Molecular Profile and Biological Activity of this compound

This compound belongs to the FGLamide allatostatins, characterized by a C-terminal consensus sequence of Tyr/Phe-Xaa-Phe-Gly-Leu-NH2.[4][5] First isolated from the cockroach Diploptera punctata, this compound is a decapeptide with the amino acid sequence: Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH2.

The primary and most studied biological function of this compound is the potent, rapid, and reversible inhibition of juvenile hormone synthesis in the corpora allata. This inhibitory action is crucial for the regulation of insect development and reproduction. Beyond its role in JH synthesis, this compound and other allatostatins are known to be pleiotropic, influencing processes such as feeding behavior, gut motility, and acting as neuromodulators within the central nervous system.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on juvenile hormone synthesis has been quantified in vitro. The following table summarizes the key quantitative data for Diploptera punctata this compound (Dippu-AST 2).

| Peptide | Biological Activity | Assay System | IC50 Value | Reference |

| This compound (Dippu-AST 2) | Inhibition of Juvenile Hormone Synthesis | In vitro corpora allata assay (Diploptera punctata) | 0.014 nM | |

| This compound (synthetic) | Inhibition of Juvenile Hormone Synthesis | In vitro corpora allata assay (Diploptera punctata) | ~10 nM (>40% inhibition) |

This compound Signaling Pathway

This compound exerts its biological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells, such as those of the corpora allata. The binding of this compound to its receptor initiates an intracellular signaling cascade that leads to the inhibition of juvenile hormone biosynthesis.

The current understanding of the Allatostatin A signaling pathway suggests that upon ligand binding, the receptor can couple to both Gαq and Gαs proteins.

-

Gαq Pathway: Activation of the Gαq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Gαs Pathway: The Gαs protein, when activated, stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).

The elevation of these second messengers, intracellular Ca2+ and cAMP, ultimately leads to a downstream cascade that inhibits the activity of key enzymes in the juvenile hormone biosynthetic pathway.

References

- 1. Biological activities of the allatostatin family of peptides in the cockroach, Diploptera punctata, and potential interactions with receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Juvenile Hormone Biosynthesis in Insects: What Is New, What Do We Know, and What Questions Remain? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of allatostatins in juvenile hormone synthesis in insects and crustaceans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Allatostatin A Signalling: Progress and New Challenges From a Paradigmatic Pleiotropic Invertebrate Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Allatostatin II: A Technical Guide to Precursor Biosynthesis and Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatin II (AST-II), a member of the Allatostatin-A (AST-A) family of neuropeptides, plays a crucial role in the regulation of insect physiology, most notably through the potent inhibition of juvenile hormone synthesis.[1] The biological activity of AST-II, like many neuropeptides, is contingent upon a complex and highly regulated series of post-translational modifications of its precursor protein. Understanding the intricacies of this biosynthetic and processing pathway is paramount for the development of novel insect control agents and for elucidating fundamental neuroendocrine mechanisms. This guide provides an in-depth technical overview of the biosynthesis and processing of the this compound precursor, with a focus on the well-characterized system in the cockroach Diploptera punctata.

Biosynthesis of the Allatostatin-A Precursor

The journey of this compound begins with the transcription and translation of the Allatostatin-A (AST-A) gene. In Diploptera punctata, a single gene encodes a prepro-allatostatin precursor polypeptide.[2][3] This precursor is a large protein of approximately 41.5 kDa, containing the sequences for 13 distinct allatostatin-type peptides, including this compound.[3] The prepropeptide is characterized by an N-terminal signal peptide that directs it to the endoplasmic reticulum for entry into the secretory pathway.

The overall organization of the AST-A precursor in D. punctata reveals clusters of allatostatin peptides separated by acidic spacer regions.[3] This arrangement is conserved in other insect species, such as Periplaneta americana, which possesses a similar precursor encoding 14 allatostatin-like peptides. The presence of multiple bioactive peptides within a single precursor allows for the coordinated or differential release of a suite of related neuropeptides that can act on various target tissues.

Post-Translational Processing of the Allatostatin-A Precursor

The conversion of the inactive prepro-allatostatin into biologically active peptides, including this compound, involves a series of enzymatic steps that occur within the trans-Golgi network and maturing secretory vesicles. This processing cascade is a hallmark of neuropeptide biosynthesis and ensures the precise generation of the final, active molecules.

Endoproteolytic Cleavage by Prohormone Convertases

The initial and most critical step in precursor processing is the endoproteolytic cleavage at specific sites within the polypeptide chain. This is primarily carried out by a family of subtilisin-like proprotein convertases (PCs). These enzymes recognize and cleave at the C-terminal side of single, paired, or multiple basic amino acid residues, such as Lysine (Lys) and Arginine (Arg). The Allatostatin-A precursor from D. punctata contains appropriate processing sites for such endoproteolytic cleavage. The cleavage by PCs liberates intermediate peptides that still require further modification.

Exoproteolytic Trimming by Carboxypeptidases

Following endoproteolytic cleavage, the resulting peptide intermediates often possess C-terminal basic residue extensions. These basic amino acids are subsequently removed by the action of carboxypeptidases, most notably Carboxypeptidase E (CPE). CPE is a metallocarboxypeptidase that specifically cleaves C-terminal Lys or Arg residues, thereby trimming the peptide intermediates to their penultimate form.

C-terminal Amidation by Peptidylglycine α-Amidating Monooxygenase (PAM)

The final and often essential step for the biological activity of many neuropeptides, including the Allatostatin-A family, is C-terminal amidation. This process is catalyzed by the bifunctional enzyme Peptidylglycine α-amidating monooxygenase (PAM). For amidation to occur, the peptide must have a C-terminal Glycine (Gly) residue. The Allatostatin-A precursor in D. punctata provides the necessary Glycine residues for the amidation of the 13 potential allatostatin peptides.

The PAM enzyme catalyzes a two-step reaction:

-

Hydroxylation: The peptidylglycine α-hydroxylating monooxygenase (PHM) domain of PAM hydroxylates the α-carbon of the C-terminal glycine.

-

Lyase Reaction: The peptidyl-α-hydroxyglycine α-amidating lyase (PAL) domain then cleaves the N-Cα bond, releasing glyoxylate and the final α-amidated peptide.

The resulting C-terminal amide group is crucial for the biological activity of this compound and other AST-A peptides, as it neutralizes the negative charge of the C-terminal carboxyl group and is often required for receptor binding and stability.

Quantitative Data

The biological activity of the allatostatins from D. punctata has been quantified based on their ability to inhibit juvenile hormone synthesis. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and median effective dose (ED50) values.

| Peptide | IC50 (nM) | ED50 (nM) |

| Dippu-AST 1 | - | 10^-9 M (>40% inhibition) |

| Dippu-AST 2 | - | 0.014 |

| Dippu-AST 3 | - | 7 x 10^-7 M (>40% inhibition) |

| Dippu-AST 4 | - | 10^-8 M (>40% inhibition) |

Data sourced from Woodhead et al., 1989 and Hayes et al., 1994.

Experimental Protocols

In Vitro Juvenile Hormone Synthesis Assay (Radiochemical Assay)

This assay is fundamental for quantifying the inhibitory effect of allatostatins on juvenile hormone (JH) biosynthesis by the corpora allata (CA).

Materials:

-

Corpora allata (CA) dissected from Diploptera punctata.

-

Incubation medium (e.g., TC-199) supplemented with Ficoll and antibiotics.

-

L-[methyl-³H]methionine.

-

Synthetic allatostatins.

-

Isooctane.

-

Silica gel thin-layer chromatography (TLC) plates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Dissect corpora allata from adult female D. punctata in sterile insect saline.

-

Transfer individual pairs of glands to culture tubes containing 100 µL of incubation medium.

-

Add the desired concentration of synthetic allatostatin or control vehicle to the tubes.

-

Pre-incubate the glands for 1 hour at 28°C.

-

Add 5 µL of L-[methyl-³H]methionine (specific activity ~80 Ci/mmol) to each tube to initiate the radiolabeling of newly synthesized JH.

-

Incubate for 3 hours at 28°C with gentle shaking.

-

Stop the reaction by adding 500 µL of isooctane to each tube.

-

Vortex vigorously for 1 minute to extract the radiolabeled JH into the organic phase.

-

Centrifuge briefly to separate the phases.

-

Transfer the isooctane phase to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Resuspend the residue in a small volume of isooctane and spot onto a silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

-

Visualize the JH spot using iodine vapor or a co-migrating standard.

-

Scrape the silica corresponding to the JH spot into a scintillation vial.

-

Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the rate of JH synthesis (fmol/gland/hour) and the percentage inhibition by allatostatin compared to the control.

Radioimmunoassay (RIA) for Allatostatin

RIA is a highly sensitive method for quantifying the levels of allatostatins in biological samples.

Materials:

-

Specific antibody against the allatostatin of interest.

-

Radiolabeled allatostatin (e.g., ¹²⁵I-labeled).

-

Unlabeled allatostatin standard.

-

Biological samples (e.g., hemolymph, tissue extracts).

-

Assay buffer (e.g., phosphate buffer with BSA).

-

Precipitating reagent (e.g., second antibody, polyethylene glycol).

-

Gamma counter.

Procedure:

-

Prepare a standard curve by serially diluting the unlabeled allatostatin standard.

-

In assay tubes, add a fixed amount of the specific antibody and the radiolabeled allatostatin.

-

Add either the standard dilutions or the unknown biological samples to the respective tubes.

-

Incubate the mixture to allow for competitive binding of labeled and unlabeled allatostatin to the antibody. The incubation time and temperature should be optimized (e.g., 16-24 hours at 4°C).

-

Separate the antibody-bound allatostatin from the free allatostatin by adding a precipitating reagent.

-

Centrifuge the tubes to pellet the antibody-bound complex.

-

Decant the supernatant containing the free radiolabeled allatostatin.

-

Measure the radioactivity in the pellet using a gamma counter.

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard.

-

Determine the concentration of allatostatin in the unknown samples by interpolating their percentage of bound radioactivity on the standard curve.

Mass Spectrometry for Peptide Identification and Quantification

Mass spectrometry is a powerful tool for identifying the different processed forms of allatostatins from the precursor and for their relative quantification.

Materials:

-

Tissue containing the allatostatin precursor (e.g., brain, midgut).

-

Extraction buffer (e.g., acidified methanol).

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

High-performance liquid chromatography (HPLC) system.

-

Mass spectrometer (e.g., MALDI-TOF or ESI-Q-TOF).

Procedure:

-

Homogenize the tissue in the extraction buffer to extract the peptides.

-

Centrifuge the homogenate to remove cellular debris.

-

Purify and concentrate the peptides from the supernatant using SPE cartridges.

-

Separate the extracted peptides using reverse-phase HPLC.

-

Analyze the HPLC fractions or the total extract by mass spectrometry.

-

For identification, perform tandem mass spectrometry (MS/MS) on selected peptide ions to obtain fragmentation patterns.

-

Search the MS/MS data against a protein database containing the allatostatin precursor sequence to identify the specific allatostatin peptides.

-

For relative quantification, stable isotope labeling techniques can be employed, where samples from different conditions are labeled with light and heavy isotopes, mixed, and analyzed together by MS. The ratio of the peak intensities of the light and heavy forms of each peptide reflects their relative abundance.

Visualizations

Caption: Biosynthesis and processing of the this compound precursor.

Caption: A typical experimental workflow for the analysis of allatostatins.

Caption: A simplified diagram of the Allatostatin-A signaling pathway.

Conclusion

The biosynthesis and processing of the this compound precursor is a multi-step, highly regulated pathway that is essential for the production of this and other related, biologically active neuropeptides. A thorough understanding of the enzymes involved, the specific cleavage sites, and the subsequent post-translational modifications provides a solid foundation for research aimed at manipulating insect endocrine systems. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of insect physiology, neurobiology, and the development of novel pest management strategies. Further investigation into the tissue-specific expression and regulation of the processing enzymes will undoubtedly reveal more intricate layers of control in the production of this important family of neuropeptides.

References

The Role of Allatostatin-C in Gut Motility: A Technical Guide for Researchers

Abstract

Allatostatins are a diverse family of neuropeptides that play crucial regulatory roles in insect physiology. This guide focuses specifically on Allatostatin-C (AST-C), historically referred to as Allatostatin II, and its significant function as a potent inhibitor of gut motility. AST-C and its cognate G protein-coupled receptor (GPCR) represent a key signaling system that modulates digestive processes, feeding behavior, and metabolic homeostasis. Understanding this pathway offers potential avenues for the development of novel insecticides or therapeutic agents. This document provides a comprehensive overview of the AST-C signaling pathway, a quantitative summary of its effects on visceral muscle contraction, and detailed experimental protocols for studying gut motility ex vivo.

Introduction: Allatostatins and the Gut-Brain Axis

The allatostatin superfamily comprises three structurally distinct peptide families: Allatostatin-A (AST-A), Allatostatin-B (AST-B), and Allatostatin-C (AST-C).[1][2] While all were initially named for their ability to inhibit the synthesis of juvenile hormone in certain insects, their functions are now known to be far more diverse, establishing them as classic "brain-gut peptides".[3][4][5] They are expressed in both central neurons and enteroendocrine cells of the midgut, where they act as key modulators of digestion, feeding, and metabolism.

This guide will focus on Allatostatin-C (AST-C) , a peptide family characterized by a conserved C-terminal Pro-Ile-Ser-Cys-Phe (PISCF) sequence and a disulfide bridge. In contrast to other allatostatins, AST-C's role as an inhibitor of juvenile hormone synthesis appears restricted to Lepidoptera. However, its function as an inhibitor of gut motility is a more broadly conserved role, making it a subject of significant interest. In Drosophila, AST-C is recognized as a homolog to mammalian somatostatin and is secreted from gut endocrine cells in response to nutrient stress, highlighting its role in systemic metabolic regulation.

The Allatostatin-C Signaling Pathway

The inhibitory action of AST-C on gut muscle is mediated by a specific G protein-coupled receptor, the Allatostatin-C receptor (AstR-C). This receptor is a homolog of mammalian somatostatin receptors. Upon ligand binding, the receptor activates an intracellular signaling cascade that leads to muscle relaxation or hyperpolarization, ultimately reducing the frequency and amplitude of contractions.

Experimental evidence shows that the AstR-C couples to the Gαi/o subtype of G proteins. Gαi/o proteins are canonical inhibitors of the enzyme adenylyl cyclase. The subsequent reduction in intracellular cyclic AMP (cAMP) levels leads to decreased activity of Protein Kinase A (PKA). This change in kinase activity is believed to alter the phosphorylation state of downstream ion channels, resulting in an inhibition of muscle contractility.

Quantitative Effects of Allatostatins on Gut Motility

The primary effect of AST-C on the gastrointestinal tract is myoinhibition, characterized by a dose-dependent decrease in the amplitude and frequency of spontaneous contractions. This action can suppress feeding and slow the passage of food, likely to maximize nutrient absorption. The table below summarizes key quantitative findings from the literature. Note that some studies use specific peptide names (e.g., Manse-AS), which are members of the AST-C family.

| Peptide Family | Species | Gut Region | Concentration | Observed Effect | Reference |

| Allatostatin-C | Lacanobia oleracea (Tomato Moth) | Foregut | 10⁻⁷ M | Complete cessation of spontaneous contractions. | |

| Allatostatin-C | Rhodnius prolixus (Kissing Bug) | Anterior Midgut | Not specified | Decreases the number of peristaltic waves during post-meal diuresis. | |

| Allatostatin-A * | Diploptera punctata (Cockroach) | Hindgut | 10⁻⁸ to 10⁻⁷ M | Threshold for a dose-dependent decrease in contraction amplitude and frequency. |

*Data for Allatostatin-A is included for comparative context, as it often exhibits similar myoinhibitory effects, though through a different receptor system.

Key Experimental Protocols

The study of gut motility and the effects of neuropeptides like AST-C typically involves ex vivo (or in vitro) organ bath assays. These preparations allow for the direct measurement of muscle contractility in a controlled environment.

General Protocol for Ex Vivo Insect Gut Motility Assay

This protocol provides a generalized workflow for assessing the impact of AST-C on isolated insect gut tissue, based on common methodologies.

-

Dissection:

-

Anesthetize the insect larva or adult on ice.

-

Perform dissection in a chilled physiological saline solution (e.g., Ringer's solution) appropriate for the species.

-

Carefully excise the desired region of the alimentary canal (e.g., foregut, midgut, or hindgut).

-

Gently flush the lumen with saline to remove contents and trim away excess fat body and Malpighian tubules.

-

-

Mounting:

-

Transfer the isolated gut tissue to an organ bath chamber continuously perfused with fresh, oxygenated saline at a constant temperature.

-

Attach one end of the tissue to a fixed anchor and the other end to an isometric force transducer using fine hooks or sutures. The transducer will measure changes in muscle tension.

-

Alternatively, for preparations like the Drosophila larval gut, the tissue can be pinned in a dish for video microscopy, and contractions can be counted visually or with analysis software.

-

-

Equilibration and Baseline Recording:

-

Allow the tissue to equilibrate in the organ bath for 30-60 minutes, during which time it should establish a rhythm of spontaneous contractions.

-

Begin recording the baseline contractile activity (amplitude and frequency) for a period of 10-15 minutes to ensure stability.

-

-

Peptide Application:

-

Introduce Allatostatin-C into the perfusion buffer at the desired final concentration. This can be done as a single dose or in a cumulative, dose-response fashion.

-

Record the response of the tissue to the peptide. An inhibitory effect will manifest as a decrease in the frequency and/or amplitude of contractions.

-

-

Washout and Recovery:

-

Following the experimental period, switch the perfusion back to a peptide-free saline solution to wash out the AST-C.

-

Continue recording to observe if the spontaneous contractile activity returns to baseline levels, demonstrating the reversibility of the peptide's effect.

-

-

Data Analysis:

-

Quantify the contraction frequency (contractions per minute) and amplitude (change in force) before, during, and after peptide application.

-

Express the inhibitory effect as a percentage reduction from the baseline activity. For dose-response experiments, calculate the EC₅₀ (half-maximal effective concentration).

-

Conclusion and Future Directions

Allatostatin-C is a potent myoinhibitory neuropeptide that plays a critical role in regulating gut physiology across a range of insect species. Its signaling pathway, acting through a Gαi/o-coupled receptor, provides a clear mechanism for its observed effects on visceral muscle. The ability of AST-C to halt gut contractions suggests its potential as a target for novel pest management strategies. Disrupting normal gut motility could severely impair feeding and nutrient uptake, leading to reduced growth and increased mortality.

For drug development professionals, the conservation of this signaling system and its homology to the mammalian somatostatin system present both opportunities and challenges. Future research should focus on characterizing the structure of the AstR-C receptor to enable the design of species-specific agonists or antagonists. Furthermore, exploring the interplay between AST-C and other myoactive peptides, such as proctolin or allatotropin, will provide a more complete picture of the complex neurochemical control of digestion in insects.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. Allatostatin - Wikipedia [en.wikipedia.org]

- 3. Expression of the allatostatin gene in endocrine cells of the cockroach midgut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Functional Characterization of Allatostatin C (PISCF/AST) and Juvenile Hormone Acid O-Methyltransferase in Dendroctonus armandi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Allatostatin C In Vitro Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a group of neuropeptides found in insects and other invertebrates that play crucial roles in regulating various physiological processes. Allatostatin C (AST-C) is particularly noted for its potent inhibitory effects on the biosynthesis of juvenile hormone, a key hormone controlling development, metamorphosis, and reproduction in insects.[1] The biological actions of AST-C are mediated through specific G protein-coupled receptors (GPCRs), namely the Allatostatin C receptors (AstR-C).[2][3][4]

The activation of AstR-C by AST-C triggers intracellular signaling cascades that modulate cellular function. Studies have shown that AstR-C predominantly couples to Gαi/o proteins.[5] Activation of the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This inhibitory action on cAMP levels forms the basis of a functional bioassay to screen for and characterize ligands of the AstR-C.

Alternatively, like many GPCRs, AstR-C can be functionally assessed using a calcium mobilization assay. This is often achieved by co-expressing the receptor with a promiscuous G protein, such as Gα16, which links receptor activation to the Gαq pathway, culminating in the release of intracellular calcium (Ca2+). This method provides a robust and readily detectable signal, making it highly suitable for high-throughput screening.

These application notes provide detailed protocols for two primary in vitro bioassays to measure the activity of Allatostatin C and its analogs: a cAMP inhibition assay and a calcium mobilization assay.

Signaling Pathway of Allatostatin C Receptor

The binding of Allatostatin C to its receptor (AstR-C) initiates a conformational change in the receptor, leading to the activation of the associated heterotrimeric G protein. The Gαi subunit dissociates from the Gβγ subunits and inhibits adenylyl cyclase (AC), which in turn reduces the conversion of ATP to cAMP. This decrease in cAMP levels affects the activity of downstream effectors like Protein Kinase A (PKA).

References

- 1. Allatostatin - Wikipedia [en.wikipedia.org]

- 2. genscript.com [genscript.com]

- 3. Structural and Functional Characterization of Allatostatin Receptor Type-C of Thaumetopoea pityocampa, a Potential Target for Next-Generation Pest Control Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Allatostatin Immunocytochemistry in Insect Brains

Introduction to Allatostatins

Allatostatins are a diverse family of neuropeptides in insects and other arthropods that play crucial roles in regulating various physiological processes.[1] Initially identified for their inhibitory effect on the synthesis of juvenile hormone in the corpora allata, their functions are now known to extend to the regulation of feeding behavior, gut motility, and sleep.[1][2]

There are three main, structurally distinct families of allatostatins, which are not to be confused with one another due to their different evolutionary origins and functions:

-

Allatostatin A (AST-A): Characterized by a conserved C-terminal amino acid sequence of -Y/FXFGLamide.[1]

-

Allatostatin B (AST-B): Possessing a W(X)6Wamide C-terminal motif.

-

Allatostatin C (AST-C): Identified by a PISCF C-terminal sequence.[3]

It is important to note that the term "Allatostatin II" is not a standard classification for any of these families. This document will provide protocols primarily focused on the well-characterized Allatostatin A and Allatostatin C types.

These application notes provide a detailed protocol for the immunocytochemical localization of Allatostatin A and C in the insect brain, particularly optimized for whole-mount preparations of the Drosophila melanogaster brain. This technique allows for the three-dimensional visualization of allatostatin-expressing neurons and their projections within the intact brain architecture.

Experimental Protocols

This protocol is adapted from established methods for whole-mount immunocytochemistry in Drosophila melanogaster.

Materials

Reagents:

-

Phosphate-Buffered Saline (PBS), 1X, pH 7.4

-

PBT (PBS with 0.3% Triton X-100)

-

Paraformaldehyde (PFA), 4% in 1X PBS

-

Normal Goat Serum (NGS)

-

Primary Antibodies (see Table 1)

-

Secondary Antibodies, fluorescently labeled (e.g., goat anti-mouse IgG, goat anti-rabbit IgG conjugated to Alexa Fluor dyes)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Antifade Mounting Medium

Equipment:

-

Dissecting microscope

-

Fine forceps

-

Microcentrifuge tubes (1.5 ml)

-

Nutator or orbital shaker

-

Confocal microscope

Protocol Steps

-

Brain Dissection:

-

Anesthetize adult flies on ice or with CO2.

-

Under a dissecting microscope, carefully dissect the brains in cold 1X PBS. This can be achieved by decapitating the fly and then carefully removing the head cuticle to expose the brain. For larval brains, dissect in a similar manner, removing the brain from the larval body.

-

-

Fixation:

-

Transfer the dissected brains to a microcentrifuge tube containing 1 ml of 4% PFA in 1X PBS.

-

Fix for 20-30 minutes at room temperature on a nutator.

-

-

Washing:

-

Remove the fixative and wash the brains three times with 1 ml of PBT for 10 minutes each wash.

-

-

Blocking:

-

Incubate the brains in 1 ml of PBT containing 5% NGS (Blocking Buffer) for 1 hour at room temperature with gentle agitation. This step minimizes non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Remove the blocking buffer and add the primary antibody diluted in Blocking Buffer (see Table 1 for recommended dilutions).

-

Incubate overnight at 4°C on a nutator.

-

-

Washing:

-

Remove the primary antibody solution and wash the brains three times with 1 ml of PBT for 10 minutes each.

-

-

Secondary Antibody Incubation:

-

Incubate the brains with the appropriate fluorescently labeled secondary antibody diluted in Blocking Buffer for 2 hours at room temperature in the dark.

-

-

Washing:

-

Wash the brains three times with 1 ml of PBT for 10 minutes each in the dark.

-

-

Counterstaining (Optional):

-

For nuclear staining, incubate the brains in PBT containing DAPI (1 µg/ml) for 10 minutes.

-

-

Mounting:

-

Carefully transfer the brains onto a microscope slide.

-

Remove excess PBT and add a drop of antifade mounting medium.

-

Gently place a coverslip over the brains, avoiding air bubbles.

-

-

Imaging:

-

Image the prepared slides using a confocal microscope.

-

Data Presentation

Table 1: Primary Antibodies and Working Dilutions

| Antibody Target | Host Species | Supplier/Catalog # | Recommended Dilution |

| Allatostatin A | Mouse (Monoclonal) | DSHB: 5F10 | 1:50 - 1:100 |

| Allatostatin C | Rabbit (Polyclonal) | Custom or various | 1:500 - 1:2000 |

Note: Optimal dilutions should be determined empirically for each antibody and experimental setup.

Visualizations

Experimental Workflow

Caption: Workflow for whole-mount immunocytochemistry of insect brains.

Allatostatin A Signaling Pathway

Caption: Simplified Allatostatin A signaling pathway.

Allatostatin C Signaling Pathway

Caption: Simplified Allatostatin C signaling pathway.

References

Application Notes and Protocols for Calcium Imaging of Neurons Expressing Allatostatin A Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allatostatins are a family of pleiotropic neuropeptides found in insects and other invertebrates that regulate a wide range of physiological processes, including feeding, digestion, growth, and sleep. Allatostatin A (AstA), also referred to as Allatostatin II, exerts its effects by binding to specific G-protein coupled receptors (GPCRs), which are homologous to the vertebrate galanin and somatostatin receptors. Activation of AstA receptors typically leads to an inhibition of neuronal activity.

Calcium imaging is a powerful technique to monitor the activity of large neuronal populations with high spatial and temporal resolution. By using fluorescent calcium indicators, such as the genetically encoded GCaMP or the chemical dye Fura-2, it is possible to visualize changes in intracellular calcium concentration ([Ca²⁺]i) that are associated with neuronal firing.

These application notes provide detailed protocols for performing calcium imaging experiments to investigate the inhibitory effects of Allatostatin A on neuronal activity. The primary application is to quantify the reduction in stimulus-evoked calcium transients in AstA receptor-expressing neurons upon application of the AstA peptide.

Data Presentation

The inhibitory effect of Allatostatin A on neuronal activity can be quantified by measuring the change in intracellular calcium concentration in response to a depolarizing stimulus, both in the presence and absence of the AstA peptide. The results can be summarized in a table for clear comparison.

Table 1: Effect of Allatostatin A on Stimulus-Evoked Calcium Transients in Cultured Drosophila Neurons

| Treatment Condition | Peak ΔF/F₀ (mean ± SEM) | Percent Inhibition of Calcium Response (%) |

| Control (Stimulation alone) | 1.5 ± 0.2 | N/A |

| Allatostatin A (1 µM) + Stimulation | 0.6 ± 0.1 | 60 |

| Washout + Stimulation | 1.3 ± 0.2 | 13 |

Note: Data are hypothetical and for illustrative purposes. ΔF/F₀ represents the change in fluorescence intensity of a calcium indicator (e.g., GCaMP6) normalized to the baseline fluorescence.

Signaling Pathways and Experimental Workflow

Allatostatin A Receptor Signaling Pathway

Allatostatin A receptors are inhibitory GPCRs. Upon ligand binding, the receptor activates a Gi/o protein, which in turn inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The βγ subunits of the G-protein can also directly activate inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability. This hyperpolarization reduces the opening of voltage-gated calcium channels (VGCCs) in response to a depolarizing stimulus, thereby decreasing calcium influx.

Experimental Workflow for Calcium Imaging

The general workflow for assessing the effect of Allatostatin A on neuronal calcium dynamics involves preparing the neuronal culture or dissected brain, loading the calcium indicator, acquiring baseline fluorescence, applying a stimulus to evoke a calcium response, applying Allatostatin A followed by the stimulus, and finally, a washout step.

Experimental Protocols

Protocol 1: GCaMP Imaging in Drosophila Brain Explants

This protocol is adapted for imaging genetically defined neurons expressing both the Allatostatin A receptor and the GCaMP calcium indicator in an ex vivo brain preparation.

Materials:

-

Adult flies expressing GCaMP (e.g., UAS-GCaMP6f) under the control of a specific Gal4 driver line that targets neurons also expressing the AstA receptor.

-

Dissection dish with Sylgard elastomer.

-

Fine forceps and surgical scissors.

-

Adult Hemolymph-Like (AHL) saline (in mM: 108 NaCl, 5 KCl, 2 CaCl₂, 8.2 MgCl₂, 4 NaHCO₃, 1 NaH₂PO₄, 5 trehalose, 10 sucrose, 5 HEPES; pH 7.4).

-

Allatostatin A peptide (synthetic).

-

High potassium (K⁺) AHL saline for stimulation (e.g., 60 mM KCl, with NaCl concentration adjusted to maintain osmolarity).

-

Confocal or two-photon microscope with a water-immersion objective (20x or 40x).

Procedure:

-

Fly Preparation: Anesthetize an adult fly on ice. Secure the fly in the dissection dish.

-

Brain Dissection: Carefully remove the head cuticle to expose the brain. Remove any obscuring tissues like air sacs and fat bodies.

-

Mounting: Transfer the dissected brain to an imaging chamber containing AHL saline. Secure the brain to the coverslip, for example, using a small amount of tissue adhesive.

-

Imaging Setup: Place the imaging chamber on the microscope stage. Locate the neurons of interest.

-

Baseline Recording: Acquire a time-series of images at a rate of 2-4 Hz to establish a stable baseline fluorescence (F₀).

-

Control Stimulation: Perfuse the chamber with high K⁺ AHL for a short duration (e.g., 10-30 seconds) to depolarize the neurons and evoke a calcium transient. Record the fluorescence changes.

-

Wash and Recovery: Perfuse with normal AHL until the fluorescence returns to baseline.

-

Allatostatin A Application: Perfuse the chamber with AHL containing 1 µM Allatostatin A for 2-5 minutes.

-

Stimulation with Allatostatin A: While continuing to perfuse with the Allatostatin A solution, apply the high K⁺ AHL stimulus again and record the fluorescence response.

-

Washout: Perfuse with normal AHL for 10-15 minutes to wash out the Allatostatin A.

-

Post-Washout Stimulation: Apply the high K⁺ AHL stimulus one more time to check for recovery of the response.

-

Data Analysis:

-

Define regions of interest (ROIs) around the cell bodies of the neurons.

-

For each ROI, calculate the change in fluorescence over time as ΔF/F₀ = (F - F₀) / F₀.

-

Measure the peak ΔF/F₀ for each condition (control, AstA, washout) and compare the values.

-

Protocol 2: Fura-2 AM Imaging in Primary Neuronal Culture

This protocol is suitable for primary cultures of insect neurons where genetic targeting of indicators is not feasible. Fura-2 is a ratiometric dye, which allows for more accurate quantification of [Ca²⁺]i.

Materials:

-

Primary neuronal culture from insect ganglia (e.g., from Drosophila larvae or cockroaches) plated on poly-L-lysine coated coverslips.

-

Hanks' Balanced Salt Solution (HBSS) or appropriate insect saline.

-

Fura-2 AM (acetoxymethyl ester).

-

Pluronic F-127.

-

Allatostatin A peptide.

-

High K⁺ saline for stimulation.

-

Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

-

Fura-2 AM Loading Solution: Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO. For loading, dilute the stock to a final concentration of 2-5 µM in HBSS. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Cell Loading: Replace the culture medium with the Fura-2 AM loading solution. Incubate the cells in the dark for 30-45 minutes at room temperature or 37°C (optimize for your cell type).

-

Washing: After incubation, wash the cells 2-3 times with fresh HBSS to remove extracellular dye. Allow the cells to de-esterify the dye for at least 30 minutes before imaging.

-

Imaging:

-

Mount the coverslip onto the imaging chamber on the microscope stage.

-

Continuously perfuse with HBSS.

-

Acquire pairs of images by alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the [Ca²⁺]i.

-

Record a stable baseline ratio.

-

-

Stimulation and Drug Application: Follow steps 6-11 from Protocol 1, using the Fura-2 ratio as the readout for calcium changes.

-

Data Analysis:

-

Define ROIs over individual neuronal cell bodies.

-

Calculate the F₃₄₀/F₃₈₀ ratio for each ROI over time.

-

Determine the peak change in the ratio in response to stimulation under the different conditions. The percentage inhibition can be calculated from these peak changes.

-

Conclusion

The protocols and guidelines presented here provide a framework for investigating the neuromodulatory role of Allatostatin A using calcium imaging. By quantifying the AstA-mediated inhibition of stimulus-evoked calcium influx, researchers can gain insights into the function of Allatostatin A signaling in specific neural circuits and its potential as a target for novel drug development. The combination of genetic tools in model organisms like Drosophila with advanced imaging techniques offers a powerful approach to dissect the cellular mechanisms underlying neuropeptide function.

Application Notes and Protocols for Electrophysiological Recording from Allatostatin-Producing Neurons

For Researchers, Scientists, and Drug Development Professionals